(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one
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Overview
Description
(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as IBX, is a powerful oxidant and a versatile reagent used in organic synthesis. IBX was first reported by Corey and Suggs in 1975 and has since been widely used in various chemical reactions due to its unique properties.
Mechanism of Action
The mechanism of action of (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one involves the transfer of oxygen atoms to the substrate, leading to the formation of an intermediate that can undergo further reactions. The reaction proceeds through a radical mechanism, with the formation of a nitrogen-centered radical intermediate.
Biochemical and Physiological Effects:
(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be cytotoxic to cancer cells, and has been used in the development of anticancer agents.
Advantages and Limitations for Lab Experiments
The advantages of using (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one in lab experiments include its high selectivity and efficiency in oxidations, as well as its ease of handling and storage. However, (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one can be expensive and may not be readily available in some laboratories. Additionally, (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one can be hazardous and should be handled with care.
Future Directions
There are several future directions for the use of (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one in organic synthesis. One potential area of research is the development of new methods for the synthesis of (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one, which could lead to more efficient and cost-effective production. Another area of research is the development of new applications for (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one in organic synthesis, such as the oxidation of complex natural products or the synthesis of new pharmaceuticals. Additionally, the use of (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one in combination with other reagents or catalysts could lead to the development of new and more efficient chemical reactions.
Scientific Research Applications
(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one has been widely used in organic synthesis as an oxidant for the conversion of alcohols to aldehydes or ketones, and for the oxidation of sulfides to sulfoxides or sulfones. It has also been used in the synthesis of natural products and pharmaceuticals. (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one is a powerful reagent that can selectively oxidize specific functional groups in complex molecules, making it a valuable tool in synthetic chemistry.
properties
CAS RN |
199395-78-3 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(2-methylpropanoyl)-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9(12)11-8-4-3-7(5-8)10(11)13/h3-4,6-8H,5H2,1-2H3 |
InChI Key |
WKEBXZCAMSSMGE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C2CC(C1=O)C=C2 |
Canonical SMILES |
CC(C)C(=O)N1C2CC(C1=O)C=C2 |
synonyms |
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(2-methyl-1-oxopropyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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